3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 56347-27-4
Cat. No.: VC4586101
Molecular Formula: C9H15NOS2
Molecular Weight: 217.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56347-27-4 |
|---|---|
| Molecular Formula | C9H15NOS2 |
| Molecular Weight | 217.35 |
| IUPAC Name | 3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C9H15NOS2/c1-2-3-4-5-6-10-8(11)7-13-9(10)12/h2-7H2,1H3 |
| Standard InChI Key | LPASVVQQHVDHIG-UHFFFAOYSA-N |
| SMILES | CCCCCCN1C(=O)CSC1=S |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₉H₁₅NOS₂ and a molecular weight of 217.4 g/mol . Its IUPAC name is 3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflecting the hexyl chain at position 3 and the thioxo group at position 2 of the thiazolidinone ring .
Table 1: Key Identifiers of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 56347-27-4 | |
| SMILES | CCCCCCN1C(=O)CSC1=S | |
| InChIKey | LPASVVQQHVDHIG-UHFFFAOYSA-N | |
| XLogP3-AA (LogP) | 3.2 |
Structural Characteristics
The thiazolidinone core consists of a five-membered ring containing nitrogen and sulfur atoms. The hexyl chain enhances lipophilicity, as evidenced by its computed LogP value of 3.2 , while the thioxo group introduces potential hydrogen-bonding interactions. X-ray crystallography data are unavailable, but computational models suggest a planar ring system with the hexyl chain adopting an extended conformation .
Synthesis and Manufacturing
Industrial Production Challenges
Scalability is hindered by:
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Purification Difficulties: Due to the compound’s lipophilicity .
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Byproduct Formation: Competing reactions at the thiazolidinone nitrogen.
Physicochemical Properties
Stability and Reactivity
The compound is stable under ambient conditions but may degrade under strong acids/bases due to hydrolysis of the thiazolidinone ring. The thioxo group participates in tautomerism, potentially forming thiol-enol tautomers .
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 70.4 Ų |
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) .
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NMR: ¹H NMR signals include δ 0.88 (t, 3H, CH₃), δ 1.26–1.34 (m, 6H, CH₂), and δ 4.21 (t, 2H, N–CH₂) .
Biological and Industrial Applications
Material Science Applications
The hexyl chain promotes solubility in organic solvents, suggesting utility in:
Future Research Directions
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